Methyl 3,5-dichloro-2,4-dihydroxybenzoate is synthesized through various chemical reactions involving chlorinated hydroxybenzoic acids. Understanding the synthesis pathway is crucial for researchers aiming to produce this compound for specific applications.
The synthesis of methyl 3,5-dichloro-2,4-dihydroxybenzoate typically involves the following steps:
The yield and purity of the final product can be influenced by reaction conditions such as temperature, time, and the nature of solvents used during synthesis .
Methyl 3,5-dichloro-2,4-dihydroxybenzoate has a complex molecular structure characterized by:
The molecular structure can be visualized using computational chemistry software or by analyzing spectral data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
Methyl 3,5-dichloro-2,4-dihydroxybenzoate can undergo several chemical reactions:
These reactions are significant for understanding its behavior in biological systems and environmental contexts .
The mechanism of action of methyl 3,5-dichloro-2,4-dihydroxybenzoate is primarily linked to its role as a potential endocrine disruptor. It may interfere with hormonal signaling pathways by mimicking or blocking hormone receptors. This property has implications for its use in pharmacological applications as well as concerns regarding environmental toxicity .
Methyl 3,5-dichloro-2,4-dihydroxybenzoate exhibits several notable physical and chemical properties:
These properties are crucial for determining its handling and storage requirements .
Methyl 3,5-dichloro-2,4-dihydroxybenzoate has diverse scientific applications:
Research continues into optimizing its applications while mitigating any environmental risks associated with its use .
Methyl 3,5-dichloro-2,4-dihydroxybenzoate is a halogenated aromatic ester characterized by the molecular formula C₈H₆Cl₂O₄ and a molecular weight of 237.037 g/mol [1] [2]. Its systematic name denotes the benzene ring substitution pattern: chlorine atoms at positions 3 and 5, hydroxyl groups at positions 2 and 4, and a carboxylic acid methyl ester at position 1. The compound’s structural uniqueness arises from the strategic placement of electron-withdrawing (chloro) and electron-donating (hydroxy) groups, creating distinct electronic and steric properties suitable for biological interactions.
Table 1: Fundamental Chemical Identifiers
Property | Value | |
---|---|---|
CAS Registry Number | 117943-25-6 | |
Molecular Formula | C₈H₆Cl₂O₄ | |
Exact Mass | 235.96400 g/mol | |
IUPAC Name | Methyl 3,5-dichloro-2,4-dihydroxybenzoate | |
Common Synonyms | 3,5-Dichloro-2,4-dihydroxybenzoic acid methyl ester; 3,5-Dichlor-2,4-dihydroxy-benzoesaeure-methylester | |
XLogP3 | 2.191 (indicating moderate lipophilicity) | [2] |
The compound’s stability is influenced by intramolecular hydrogen bonding between the adjacent hydroxyl groups and the ester carbonyl, a feature detectable through its 66.76 Ų Polar Surface Area (PSA) [2]. This balance between lipophilicity and polarity is critical for membrane permeability and bioavailability in pharmacological contexts.
Though primarily synthesized in laboratories, this compound shares structural kinship with lichen-derived depsides like diffractaic acid (DA) and barbatic acid (BA) [3]. Lichens—symbiotic organisms of fungi and algae—produce diverse aromatic metabolites as ecological defense agents. Depsides, formed through ester linkages of hydroxybenzoic acid units, represent a major bioactive class. The targeted chlorination pattern in Methyl 3,5-dichloro-2,4-dihydroxybenzoate mimics halogenated derivatives observed in natural depsides, which evolved to enhance bioactivity and stability [3]. Research into lichen metabolites surged post-2000s due to their anticancer potential, positioning synthetic analogs like this compound as tools to overcome limitations of natural extracts (e.g., low natural abundance and structural complexity) [3].
This benzoate derivative belongs to a broader pharmacophore family defined by polyhydroxybenzoate cores with strategic halogenation. Key analogs include:
Table 2: Structural and Functional Comparison of Key Analogs
Compound | Substituents | Molecular Weight (g/mol) | Primary Bioactivity | |
---|---|---|---|---|
Methyl 3,5-dichloro-2,4-dihydroxybenzoate | −Cl (3,5); −OH (2,4); −COOCH₃ (1) | 237.037 | Under investigation as a cancer stem cell inhibitor | |
Barbatic acid (TU3) | −OH (2,4); −COOCH₃ (1); linked to second aromatic unit | Variable (depside) | Targets ALDH1 and CSC signaling pathways | |
Methyl 3,4-dihydroxybenzoate | −OH (3,4); −COOCH₃ (1) | 168.15 | Nrf2-mediated antioxidant protection | |
Methyl 3,5-dihydroxybenzoate | −OH (3,5); −COOCH₃ (1) | 168.15 | Ribonucleotide reductase inhibition | [3] [5] [6] |
Bioactivity correlates strongly with hydroxyl group positioning and halogen incorporation. Free ortho-hydroxy groups (as in 2,4-dihydroxy configurations) enable metal chelation and radical scavenging, while chlorine atoms enhance electrophilicity and membrane penetration. Esterification (methyl vs. benzyl) also modulates activity; methyl esters generally show superior cell permeability over benzyl-protected counterparts or free acids [3]. Current research explores halogenated benzoates as "privileged scaffolds" in anticancer drug design due to their ability to disrupt multiple oncogenic pathways.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1